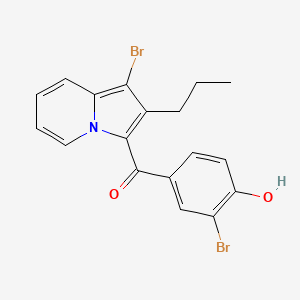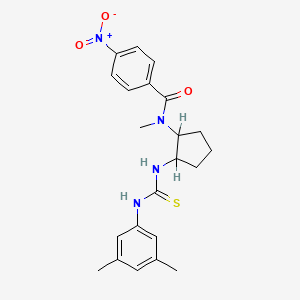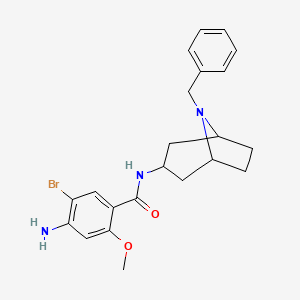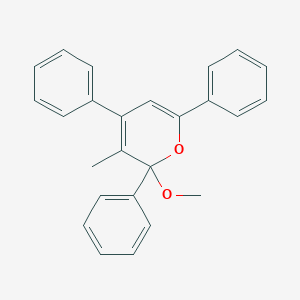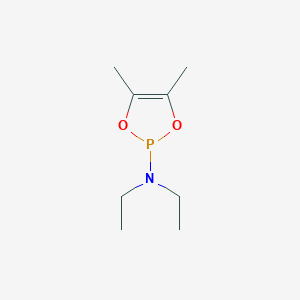
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3,3-dimethylbut-1-ene backbone. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3,3-dimethylbut-1-ene with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
3,3-Dimethylbut-1-ene+2(CH3)3SnCl→(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl
Industrial Production Methods
Industrial production of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state organotin compounds.
Substitution: Formation of new organotin compounds with different functional groups.
Applications De Recherche Scientifique
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moieties. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination Chemistry: Formation of coordination complexes with metal ions or organic ligands.
Catalysis: Activation of substrates through coordination to the organotin center, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylsilane): Similar structure but with silicon instead of tin.
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to the presence of tin, which imparts distinct chemical properties such as higher reactivity and the ability to form stable coordination complexes. This makes it particularly useful in catalysis and material science applications.
Propriétés
Numéro CAS |
78338-46-2 |
|---|---|
Formule moléculaire |
C12H28Sn2 |
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
(3,3-dimethyl-1-trimethylstannylbut-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5-6(2,3)4;;;;;;;;/h5H,2-4H3;6*1H3;; |
Clé InChI |
AYKANWMHSTZVDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


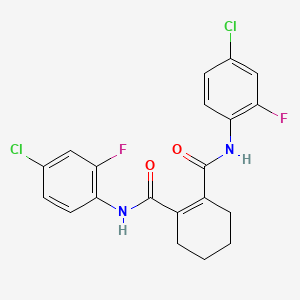
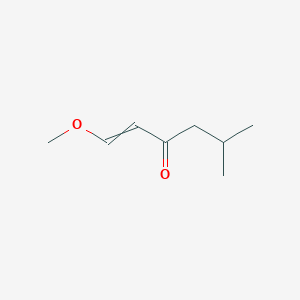
methylene]-](/img/structure/B14439254.png)
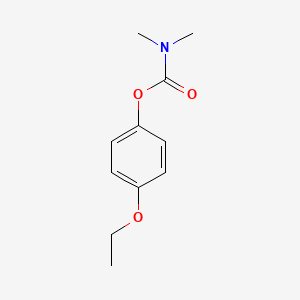
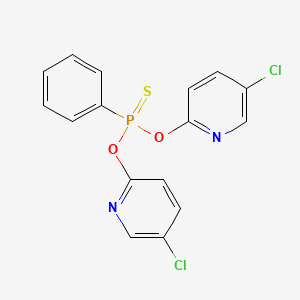
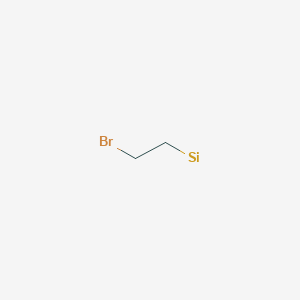
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
